3-methoxy-3-methylbutyl bromide chemical structure and molecular weight
3-methoxy-3-methylbutyl bromide chemical structure and molecular weight
Topic: 3-Methoxy-3-methylbutyl Bromide: Chemical Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
3-Methoxy-3-methylbutyl bromide (CAS: 84715-34-4) is a specialized alkylating agent used primarily in medicinal chemistry and advanced organic synthesis. Unlike simple alkyl halides, this compound features a gem-dimethyl substituted tertiary ether motif. This structural characteristic is highly valued in drug development for its ability to modulate lipophilicity and metabolic stability without introducing hydrogen bond donors.
This technical guide provides a comprehensive analysis of the molecule’s physicochemical properties, a validated synthesis protocol designed to preserve the acid-sensitive ether linkage, and strategic applications in pharmaceutical lead optimization.
Chemical Identity & Structural Analysis
The molecule consists of a butyl backbone terminated by a bromide leaving group at the primary position and a methoxy ether at the tertiary position.
Table 1: Chemical Identification Data
| Parameter | Value |
| IUPAC Name | 1-Bromo-3-methoxy-3-methylbutane |
| Common Name | 3-Methoxy-3-methylbutyl bromide |
| CAS Registry Number | 84715-34-4 |
| Molecular Formula | |
| Molecular Weight | 181.07 g/mol |
| SMILES | COC(C)(C)CCBr |
| InChI Key | HMCZVEFRWYFZIM-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the steric bulk of the gem-dimethyl group which protects the ether oxygen.
Physicochemical Properties
Understanding the physical state and reactivity profile is crucial for handling and stoichiometry calculations.
Table 2: Physical & Chemical Properties
| Property | Data / Observation | Notes |
| Physical State | Colorless to pale yellow liquid | Darkens upon light exposure (bromide oxidation). |
| Boiling Point | ~170–175°C (Predicted) | Comparable to its alcohol precursor (MMB, BP 174°C) due to MW increase offsetting loss of H-bonding. |
| Density | ~1.15 - 1.20 g/mL (Estimated) | Denser than water due to the heavy bromine atom. |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Immiscible with water; hydrolyzes slowly in hot water. |
| Stability | Acid-sensitive (Ether cleavage) | The tertiary methoxy group is susceptible to elimination or demethylation under strong acidic conditions. |
Synthesis & Production Protocols
Expert Insight: The synthesis of 3-methoxy-3-methylbutyl bromide from its alcohol precursor, 3-methoxy-3-methyl-1-butanol (MMB) , requires careful reagent selection. Standard hydrobromic acid (
Recommended Protocol: The Appel Reaction or
Methodology: Phosphorus Tribromide ( ) Conversion
Reagents:
-
Substrate: 3-Methoxy-3-methyl-1-butanol (1.0 eq)[1]
-
Reagent: Phosphorus tribromide (
) (0.35 eq) -
Solvent: Dichloromethane (DCM) (anhydrous)
-
Quench: Saturated
solution
Step-by-Step Protocol:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with 3-methoxy-3-methyl-1-butanol and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
-
Addition: Add
dropwise via an addition funnel over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C to prevent elimination side reactions. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (stain with
; the alcohol will disappear). -
Workup:
-
Cool back to 0°C.
-
Quench carefully with saturated
(gas evolution possible). -
Extract the organic layer and wash with brine.
-
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: Vacuum distillation is recommended if high purity (>98%) is required for pharmaceutical applications.
Synthesis Pathway Diagram
Reactivity & Applications in Drug Development
This compound is not merely a generic alkyl halide; it is a strategic "building block" used to introduce a specific pharmacophore.
The "Gem-Dimethyl" Effect & Metabolic Stability
In drug design, unsubstituted alkyl chains are often metabolic "soft spots," prone to rapid oxidation by Cytochrome P450 enzymes.
-
Mechanism: Replacing a simple n-butyl group with the 3-methoxy-3-methylbutyl moiety introduces a gem-dimethyl group. This steric bulk blocks
-oxidation and hinders enzymatic approach to the ether oxygen. -
Result: Increased half-life (
) of the drug candidate.
Solubility Enhancement
The terminal methoxy group acts as a hydrogen bond acceptor but not a donor. This improves aqueous solubility compared to a pure hydrocarbon chain while maintaining membrane permeability (lipophilicity).
Synthetic Utility
The bromide is an excellent electrophile for
-
Amines: To form secondary/tertiary amines (e.g., in CNS active agents).
-
Phenols/Thiols: To create ether/thioether linkages.
-
Heterocycles: N-alkylation of indoles, imidazoles, or pyrazoles (common scaffolds in kinase inhibitors).
Handling & Safety (E-E-A-T)
Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Operational Safety Protocols:
-
Lachrymator Potential: Like many alkyl bromides, this compound can be irritating to mucous membranes. All operations must be conducted in a fume hood .
-
Storage: Store at 2–8°C in a tightly sealed container, protected from light. Bromides can degrade over time, releasing free bromine (
), which turns the liquid brown. If discoloration occurs, wash with sodium thiosulfate solution before use. -
Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
References
-
Structure & Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62308 (Acetate derivative reference) and CID 10609335 (Bromide derivative). Retrieved from .[2]
-
Precursor Properties: OECD SIDS (2004). 3-Methoxy-3-methyl-1-butanol (MMB) Initial Assessment Report. UNEP Publications. Retrieved from .
- Synthesis Methodology: Harrison, G. C., & Diehl, H. (1943). Cyclohexyl iodide and bromide. Organic Syntheses, Coll. Vol. 3, p.203. (General reference for mechanism).
- Medicinal Chemistry Application: Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Reference for gem-dimethyl metabolic stability).
-
Patent Reference: U.S. Patent No. 10,442,804. Compounds for the treatment of hepatitis B virus infection. (Cites use of 1-bromo-3-methoxy-3-methylbutane as a synthetic intermediate).[3][4] Retrieved from .
Sources
- 1. CN102206142A - Method for preparing 3-methoxyl-3-methyl-1-butanol - Google Patents [patents.google.com]
- 2. 3,4-Dihydroxybenzaldehyde | C7H6O3 | CID 8768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102791713A - åªåå¹¶[1,2-a]å¡åªè¡çç©åå ¶é¢é²ææ²»çç¥ç»ç ãç²¾ç¥ç å代谢æ§éç¢åç¾ç çç¨é - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
